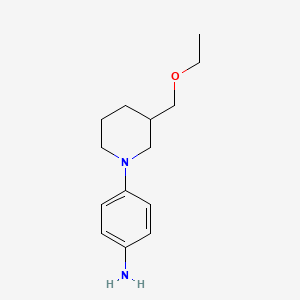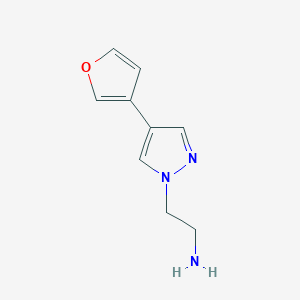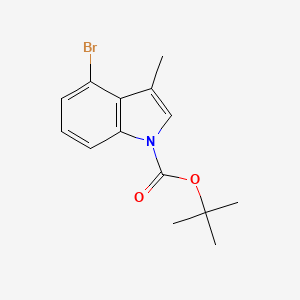
1-(4-(trifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(4-(TrifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride is a compound that is structurally categorized as a piperazine . It is an analytical reference standard . The physiological and toxicological properties of this compound are not known .
Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-(TrifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride are not detailed in the retrieved documents, piperazine derivatives have been noted for their use in C,N-cross coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has shown that derivatives of this compound, such as 7-(3-amino-3-(4-methoxyphenyl)propanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4] triazolo[4,3-α]piperazine, are important in the synthesis of dipeptidyl peptidase-IV enzyme inhibitors. These inhibitors are used in the treatment or prevention of type 2 diabetes (Ling Yu-tao, 2009).
Potential Therapeutic Applications
- The compound has been evaluated for its role in the inhibition of HIV-1 reverse transcriptase. Research indicated that variations of this compound showed significant potency against HIV-1 reverse transcriptase (D. Romero et al., 1994).
- Studies have also synthesized and evaluated similar compounds for their selective serotonin reuptake inhibitor (SSRI) properties, aiming at an improved adverse reaction profile compared to typical SSRIs (J. Dorsey et al., 2004).
Biochemical and Analytical Applications
- The compound has been used in the development of various biochemical assays. For instance, research focused on its electrochemical behavior and voltammetric determination in forensic contexts, showing its potential in forensic chemistry (Chiara Lucia Milanesi et al., 2021).
- It has also been synthesized and characterized in research aimed at exploring its activity against schistosomiasis in experimental animals (Y. Tung, 1957).
Neuropharmacological Research
- The compound's effects on serotonin binding in rat brain membranes and its potential as a serotonin receptor agonist have been investigated (R. Fuller et al., 1978).
Safety And Hazards
The compound is classified as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-[2-methoxy-4-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c1-18-11-8-9(12(13,14)15)2-3-10(11)17-6-4-16-5-7-17;/h2-3,8,16H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDRZPYCLARMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(trifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)



![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)






![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)

![tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1448924.png)